8-(3-Nitrobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane
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Overview
Description
8-(3-Nitrobenzyl)-2,5-dioxa-8-azaspiro[34]octane is a spirocyclic compound characterized by a unique structural framework that includes a nitrobenzyl group and a spiro-oxindole core
Mechanism of Action
Target of Action
The primary target of 8-(3-Nitrobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane is currently under investigation . The compound is also known as NYX-2925 and is being studied for its potential therapeutic effects in neuropathic pain associated with diabetic peripheral neuropathy .
Mode of Action
It is known that the compound is a photoreactive agent . Upon illumination, it generates reactive intermediates that form bonds with nucleophilic groups . This suggests that the compound may interact with its targets through a photoactivation process.
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation . Preliminary studies suggest that the compound may have potent antitubercular activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(3-Nitrobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane typically involves the annulation of the cyclopentane ring and the four-membered ring. One common approach is the aldol addition of 4-butyrothiolactone with 1-N-Boc-3-azetidinone, followed by subsequent reactions to form the spirocyclic structure . The reaction conditions often include the use of conventional chemical transformations and minimal chromatographic purifications.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalable synthesis would likely involve optimizing the reaction conditions to ensure high yield and purity, possibly through continuous flow chemistry techniques or other advanced synthetic methodologies.
Chemical Reactions Analysis
Types of Reactions: 8-(3-Nitrobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various substituents on the benzyl group.
Scientific Research Applications
8-(3-Nitrobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Comparison with Similar Compounds
2,6-Diazaspiro[3.4]octane: Shares the spirocyclic core but lacks the nitrobenzyl group.
Spirocyclic Oxindoles: Similar structural motif but with different substituents.
Uniqueness: 8-(3-Nitrobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane is unique due to the presence of the nitrobenzyl group, which imparts distinct chemical reactivity and potential biological activity. Its spirocyclic structure also contributes to its stability and specificity in various applications.
Properties
IUPAC Name |
8-[(3-nitrophenyl)methyl]-2,5-dioxa-8-azaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-14(16)11-3-1-2-10(6-11)7-13-4-5-18-12(13)8-17-9-12/h1-3,6H,4-5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJHAJQCLLDTAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(N1CC3=CC(=CC=C3)[N+](=O)[O-])COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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